Product packaging for 1-(5-Naphthalen-1-yloxypentyl)piperidine(Cat. No.:)

1-(5-Naphthalen-1-yloxypentyl)piperidine

Cat. No.: B4938976
M. Wt: 297.4 g/mol
InChI Key: DEUUWOFZDIJGPG-UHFFFAOYSA-N
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Description

1-(5-Naphthalen-1-yloxypentyl)piperidine is a chemical compound with the molecular formula C20H27NO . It features a naphthalene group linked to a piperidine ring via a pentyloxy chain, a structural motif found in compounds investigated for various biological activities. Piperidine derivatives are of significant interest in medicinal chemistry research, particularly in the development of ligands for central nervous system targets . For instance, some piperidine-containing compounds are recognized as potent acetylcholinesterase (AChE) inhibitors and have been explored in pre-clinical research for neurodegenerative conditions . Similarly, other piperidine-based structures have been studied for their potential as histamine H3 receptor antagonists, indicating the versatility of this chemical scaffold in neurological and psychiatric disorder research . The structural architecture of this compound makes it a valuable intermediate for researchers in synthetic and medicinal chemistry. It can be utilized in the design and synthesis of novel molecules, structure-activity relationship (SAR) studies, and as a building block for the development of potential pharmacologically active compounds . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27NO B4938976 1-(5-Naphthalen-1-yloxypentyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-naphthalen-1-yloxypentyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-5-14-21(15-6-1)16-7-2-8-17-22-20-13-9-11-18-10-3-4-12-19(18)20/h3-4,9-13H,1-2,5-8,14-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUUWOFZDIJGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Molecular Target Identification and Interaction Dynamics

Receptor Binding Affinity Profiling

The affinity of a ligand for its receptor is a critical measure of its potential potency. For 1-(5-naphthalen-1-yloxypentyl)piperidine, binding assays have quantified its interaction with its primary targets and assessed its selectivity over other related receptors.

Research into a series of naphthyloxy derivatives identified this compound as a potent ligand for the histamine (B1213489) H₃ (H₃R) receptor. Radioligand binding assays, utilizing [³H]Nα-methylhistamine, determined its binding affinity (Kᵢ) for the human H₃R to be 53.9 nM. This demonstrates a high affinity for the receptor, positioning it as a significant H₃R-targeting compound. Many compounds within this class of derivatives displayed high affinities with Kᵢ values below 100 nM. nih.gov

The sigma-1 (σ₁) receptor has been identified as another primary target for this compound class. The piperidine (B6355638) moiety within the structure is considered a crucial feature for achieving dual activity at both H₃ and σ₁ receptors. acs.orgpolimi.it Studies comparing piperidine-containing compounds with their piperazine (B1678402) analogues reveal a dramatic increase in affinity for the σ₁ receptor. polimi.itnih.gov For instance, the replacement of a piperazine ring with a piperidine ring in a closely related analogue caused the σ₁ receptor binding affinity to improve from a Kᵢ of 1531 nM to 3.64 nM. polimi.itnih.gov This highlights the structural importance of the piperidine group for potent sigma-1 receptor interaction. While a specific Kᵢ value for this compound at the σ₁ receptor is not explicitly detailed in the reviewed literature, the strong evidence from analogous compounds suggests it possesses high affinity. polimi.it

To establish a compound's utility, it must not only bind to its intended targets but also show selectivity by avoiding significant interaction with off-target receptors. For close structural analogs of this compound, binding studies confirmed a high degree of selectivity for the H₃ receptor over other histamine receptor subtypes. nih.gov Specifically, a lead piperidine-based compound showed negligible affinity for the human histamine H₁ (hH₁R), H₂ (hH₂R), and H₄ (hH₄R) receptors, with Kᵢ values greater than 10,000 nM for hH₁R and hH₄R, and greater than 100,000 nM for hH₂R. nih.gov

In terms of sigma receptor selectivity, the piperidine scaffold generally favors binding to the σ₁ subtype over the σ₂ subtype. nih.govpolimi.it This selectivity is an important characteristic, as the distinct physiological roles of σ₁ and σ₂ receptors are still under investigation. nih.gov

Table 1: Receptor Binding Affinity Profile for this compound and a Close Analog Data for H₁, H₂, and H₄ receptors are from a closely related piperidine-based analog and are indicative of the expected selectivity profile.

Receptor SubtypeBinding Affinity (Kᵢ)
Histamine H₃53.9 nM
Histamine H₁> 10,000 nM
Histamine H₂> 100,000 nM
Histamine H₄> 10,000 nM*
Sigma-1 (σ₁)High affinity expected based on analogs
Sigma-2 (σ₂)Lower affinity than σ₁ expected based on analogs

Ligand-Receptor Interaction Mechanisms

Understanding how a ligand binds within its receptor at a molecular level provides a rational basis for its observed activity and guides future drug design. Computational modeling has been employed to predict the binding mode of piperidine-based ligands like this compound.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to its receptor target. These models provide insight into the specific amino acid residues and forces that stabilize the ligand-receptor complex.

At the Sigma-1 Receptor: Docking studies of piperidine-containing dual H₃/σ₁ ligands have revealed a key interaction within the σ₁ binding pocket. The protonated nitrogen atom of the piperidine ring is predicted to form a crucial salt bridge interaction with the acidic residue Glutamic acid 172 (Glu172). acs.org This electrostatic interaction is considered a primary determinant of the high binding affinity observed for these ligands at the σ₁ receptor. acs.org

At the Histamine H₃ Receptor: For H₃ receptor antagonists, a general pharmacophore model includes a basic amine group, a flexible linker, and one or more aromatic regions. In the case of this compound, the protonated piperidine nitrogen is expected to form an ionic bond with a key acidic residue, such as Aspartic acid 114 (Asp114) located in the third transmembrane domain (TM3) of the H₃ receptor. The five-carbon alkyloxy chain serves as the linker, positioning the bulky naphthalen-1-yl group into a hydrophobic pocket within the receptor, further stabilizing the interaction through hydrophobic forces.

Computational Molecular Docking Simulations

Identification of Key Amino Acid Residues in the Binding Site

While direct crystallographic data for this compound complexed with its receptor is not available, extensive research on the sigma-1 (σ1) receptor has identified a well-defined ligand-binding pocket and key amino acid residues that are crucial for ligand recognition and binding. The ligand-binding site of the σ1 receptor is located within a cupin-like β-barrel fold in its C-terminal domain. nih.gov This binding pocket is largely hydrophobic, which accommodates the nonpolar regions of its ligands.

Studies involving photoaffinity labeling and site-directed mutagenesis have pinpointed several amino acids that form the binding site. The majority of homologous residues between the σ1 receptor and its fungal analogue, sterol isomerase, are found in the second and third hydrophobic domains of the σ1 receptor, which constitute the sterol-binding 'pocket'. nih.gov Specifically, 75% of the amino acids in the second hydrophobic domain of the σ1 receptor are identical to those in the sterol-binding pocket of the fungal enzyme. nih.gov

Docking studies with various ligands, including antagonists like PB212, have shown that aromatic moieties, such as the naphthyl group present in this compound, likely engage in aromatic interactions with residues like Tyrosine 103 (Y103) and other hydrophobic residues within the primary hydrophobic region of the binding site. uniba.it The basic piperidine nitrogen, which is expected to be protonated at physiological pH, is a critical pharmacophoric element for high-affinity binding at the σ1 receptor. uniba.it This protonated amine is thought to form a key salt bridge with an acidic residue, such as Aspartate 126 (D126) or Glutamate 172 (E172), which are considered to form a "binding dyad" that anchors the ligand to the receptor.

Based on the crystal structures of the human σ1 receptor in complex with different ligands like (+)-pentazocine and haloperidol, other residues that contribute to the binding pocket and are likely to interact with ligands such as this compound include Glutamine 135 (Q135), Histidine 154 (H154), and Glutamate 158 (E158). nih.gov The long pentoxy-naphthalene side chain of the compound would be well-accommodated within the hydrophobic regions of the binding site.

Key Amino Acid Residues in σ1 Receptor Binding Site Potential Interaction with this compound Reference
Tyrosine 103 (Y103) Aromatic interaction with the naphthalene (B1677914) ring. uniba.it
Aspartate 126 (D126) / Glutamate 172 (E172) Salt bridge with the protonated piperidine nitrogen. nih.gov
Glutamine 135 (Q135) Polar interactions. nih.gov
Histidine 154 (H154) Polar interactions. nih.gov
Glutamate 158 (E158) Polar interactions. nih.gov
Tyrosine 206 (Y206) Interaction with the ether oxygen of the pentoxy chain. uniba.it

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules, providing insights into the conformational stability and flexibility of ligand-receptor complexes over time. utupub.fidntb.gov.ua

For a molecule like this compound, the long and flexible pentyl ether chain is a key feature. MD simulations of long-chain arylpiperazine derivatives, which share structural similarities, have indicated that such flexible linkers allow the molecule to adopt various conformations within the binding pocket to optimize its interactions. nih.gov The naphthalene moiety would likely remain anchored in the hydrophobic pocket through stable interactions, while the piperidine ring is positioned to interact with the key acidic residues. The pentyl chain would exhibit a degree of flexibility, allowing it to explore and adapt to the contours of the hydrophobic tunnel within the binding site. This flexibility can be crucial for achieving high binding affinity.

The protonation state of the piperidine nitrogen is a critical determinant of binding affinity for sigma receptors. uniba.it At physiological pH, the piperidine moiety of this compound is expected to be predominantly in its protonated, positively charged form. Computational studies on similar piperidine-based ligands have confirmed that the protonated amine is essential for interaction with the σ1 receptor. nih.gov The energetic contribution of this protonated state is significant, primarily due to the strong electrostatic interaction (a salt bridge) it forms with a key acidic amino acid residue, such as D126 or E172, within the binding site. This interaction is a major driving force for ligand binding and affinity. The loss of this protonation would likely lead to a dramatic decrease in binding affinity, as has been observed for compounds with poor basicity. nih.gov

Biophysical Techniques for Ligand-Target Characterization (e.g., Surface Plasmon Resonance)

Biophysical techniques are essential for quantifying the binding kinetics and affinity of a ligand to its molecular target. Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of binding interactions between a ligand and a receptor immobilized on a sensor surface. nih.govnih.gov This method can determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Although specific SPR data for this compound is not publicly available, this technique has been widely applied to characterize the interactions of various ligands with G protein-coupled receptors (GPCRs) and other membrane proteins, including sigma receptors. nih.gov For a compound like this compound, SPR could be used to:

Determine Binding Affinity and Kinetics: By immobilizing the purified σ1 receptor and flowing different concentrations of the compound over the sensor chip, one could obtain precise values for KD, kon, and koff.

Confirm Target Engagement: SPR can validate that the compound directly binds to the intended receptor.

Study Competitive Binding: By co-injecting the compound with a known σ1 receptor ligand, SPR can determine if they compete for the same binding site.

The application of SPR would provide quantitative data to complement the qualitative insights from molecular modeling and SAR studies, offering a comprehensive understanding of the ligand-target interaction.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity. georgiasouthern.edu By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in receptor affinity and selectivity, researchers can identify key pharmacophoric elements.

Correlating Structural Modifications with Receptor Affinity and Selectivity

For ligands targeting the σ1 receptor, several structural components are known to be important for high affinity and selectivity. These include a basic amine, a hydrophobic core, and a specific spatial arrangement of these features. The structure of this compound incorporates these key elements.

The Piperidine Moiety: The piperidine ring serves as the basic amine, which, in its protonated form, is crucial for anchoring the ligand to the receptor via a salt bridge. nih.govuniba.it SAR studies on various piperidine derivatives have consistently shown that this basic nitrogen is essential for high affinity at the σ1 receptor. unict.it Replacement of the piperidine with less basic groups or its removal significantly reduces or abolishes binding.

The Naphthalene Moiety: The naphthalene ring provides a large, hydrophobic surface that can engage in favorable van der Waals and π-π stacking interactions within the hydrophobic binding pocket of the σ1 receptor. uniba.it Studies on naltrexone (B1662487) derivatives have shown that large aralkyl groups, including 1-naphthylmethyl, are well-accommodated in the receptor, leading to high affinity. nih.gov In a series of 1-aralkyl-4-benzylpiperidine derivatives, the presence of a naphthyl group was found to be compatible with high sigma receptor affinity. researchgate.net

The Alkyl Linker: The five-carbon (pentyl) ether linker provides optimal spacing and flexibility between the piperidine and naphthalene moieties. The length of this alkyl chain is a critical determinant of affinity. Studies on long-chain arylpiperazines have shown that the length of the linker can influence affinity for serotonin (B10506) receptors, a common off-target for sigma receptor ligands. nih.gov For phenoxyalkylpiperidines, a related class of compounds, the length of the alkyl chain has been shown to modulate σ1 receptor affinity and selectivity. uniba.it A five-carbon chain is often found in high-affinity ligands, suggesting it provides the appropriate distance to allow both the basic amine and the aromatic group to simultaneously occupy their respective binding regions within the receptor.

The table below summarizes the expected impact of structural modifications on the affinity of this compound for the σ1 receptor, based on SAR studies of analogous compounds.

Structural Modification Predicted Effect on σ1 Receptor Affinity Rationale based on SAR of Analogs Reference
Replacement of piperidine with a non-basic group Significant decrease The protonated amine is critical for the salt bridge interaction. nih.govuniba.it
Replacement of naphthalene with a smaller aromatic group (e.g., phenyl) Likely decrease Reduced hydrophobic interactions within the binding pocket. uniba.itnih.gov
Shortening or lengthening the pentyl chain Potential decrease Suboptimal spacing between the piperidine and naphthalene moieties for ideal receptor fit. uniba.itnih.gov
Introduction of substituents on the naphthalene ring Variable (increase or decrease) Depends on the nature and position of the substituent; can affect electronic properties and steric fit. nih.gov

Elucidation of Pharmacophore Features Critical for Receptor Recognition

The interaction of this compound with its molecular targets, primarily the sigma-1 (σ1) and sigma-2 (σ2) receptors, is dictated by a specific set of physicochemical and steric properties known as a pharmacophore. Analysis of this compound and structurally related high-affinity sigma receptor ligands has led to the identification of several key features essential for potent and selective receptor recognition. nih.govnih.gov

A fundamental element of the pharmacophore for high-affinity sigma-1 receptor ligands is the presence of a basic nitrogen atom, which is typically protonated at physiological pH. researchgate.netnih.gov In this compound, this is fulfilled by the nitrogen atom within the piperidine ring. unict.itnih.gov This positively charged group is crucial for forming a key electrostatic interaction with a conserved acidic residue, specifically glutamic acid (Glu172), within the binding site of the sigma-1 receptor. nih.govnih.gov The piperidine moiety is a common and often critical structural element in many potent sigma receptor ligands, contributing significantly to their binding affinity. unict.itresearchgate.net

The pharmacophore model for sigma-1 ligands also includes two primary hydrophobic regions that flank the basic nitrogen center. nih.gov In the case of this compound, the bulky and lipophilic naphthalene ring serves as one of these critical hydrophobic anchors. This aromatic system is believed to occupy a primary hydrophobic pocket within the receptor. The size and electronic nature of this aromatic group can influence binding affinity and selectivity. For instance, studies on related compounds have shown that substitution on aromatic rings can modulate receptor affinity. uniba.it

The second hydrophobic interaction is provided by the pentyl chain and a portion of the piperidine ring itself. The five-carbon alkyl chain acts as a flexible linker, allowing the naphthalene and piperidine moieties to adopt an optimal orientation within the binding pocket. The length and flexibility of this linker are critical; variations can significantly impact binding affinity. unict.it For example, research on analogous phenoxyalkylpiperidines has demonstrated that the length of the alkyl chain is a determinant of sigma-1 receptor affinity, with a 3- to 4-methylene chain often being optimal for linking a hydrophobic portion to the piperidine. uniba.it The ether oxygen in the pentyl chain may also participate in hydrogen bonding or polar interactions within the receptor site, further stabilizing the ligand-receptor complex.

Pharmacophore FeatureCorresponding Structural MoietyPresumed Interaction with Receptor
Basic Amine Piperidine NitrogenForms a crucial salt bridge with an acidic residue (e.g., Glu172) in the sigma-1 receptor. nih.govnih.gov
Primary Hydrophobic Region Naphthalene RingOccupies a large, non-polar pocket, contributing significantly to binding affinity through hydrophobic interactions.
Secondary Hydrophobic Region & Linker Pentyl Chain and Piperidine RingProvides additional hydrophobic interactions and optimal positioning of the key binding motifs within the receptor active site. unict.it

These features collectively ensure a high-affinity interaction with the sigma receptors, and understanding this pharmacophore is crucial for the design of new, more selective, and potent ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify statistically significant correlations between the structural properties of a series of compounds and their biological activity. For sigma receptor ligands, QSAR studies are instrumental in predicting the binding affinity of new molecules and in optimizing lead compounds. While a specific QSAR model exclusively for this compound has not been extensively detailed in the public domain, analysis of QSAR studies on structurally analogous piperidine and naphthalene-containing compounds provides significant insights into the determinants of their sigma receptor affinity.

Furthermore, electronic and steric parameters of substituents on the aromatic ring have been shown to be critical in QSAR models of related ligands. For instance, in studies of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, the electronic properties of substituents on the phenylacetamide aromatic ring were found to strongly influence binding to sigma-1 receptors. While this compound itself is unsubstituted on the naphthalene ring, this principle highlights the sensitivity of the receptor to the electronic environment of the hydrophobic moiety.

A hypothetical QSAR study on a series of analogs of this compound might involve the systematic modification of different parts of the molecule, as illustrated in the table below. The resulting data would be used to build a mathematical model correlating structural descriptors with binding affinity (Ki).

CompoundModification from Parent StructurePredicted Change in Affinity (Illustrative)Key Structural Descriptor(s) for QSAR
This compound Parent CompoundHighLipophilicity (logP), Molar Refractivity (MR)
Analog 1Replacement of Naphthalene with PhenylDecreaseAromatic surface area, Electronic parameters (e.g., Hammett constants)
Analog 2Shortening of alkyl chain to 3 carbonsMay Increase or DecreaseChain length, Flexibility indices
Analog 3Introduction of a 4-methoxy group on the naphthalene ringMay IncreaseElectronic (e.g., σ) and Steric (e.g., Es) parameters of the substituent
Analog 4Replacement of piperidine with pyrrolidineLikely DecreaseRing size and conformation, Basicity (pKa)

A typical QSAR equation derived from such a study might take the form:

log(1/Ki) = c1logP - c2(logP)^2 + c3σ + c4Es + constant

Where:

log(1/Ki) is the dependent variable representing binding affinity.

logP represents the lipophilicity of the compound.

σ is the Hammett constant, representing the electronic effect of a substituent.

Es is the Taft steric parameter.

c1, c2, c3, c4 are coefficients determined by regression analysis, indicating the weight of each descriptor's contribution to the affinity.

Such models are powerful tools for rational drug design, allowing for the in silico prediction of the activity of novel compounds and guiding the synthesis of more potent and selective sigma receptor ligands.

Iv. Preclinical Pharmacological and Mechanistic Investigations

In Vitro Functional Assays

1-(5-Naphthalen-1-yloxypentyl)piperidine has been identified as a potent ligand for the histamine (B1213489) H3 receptor (H3R). In radioligand binding assays, the compound, also referred to in literature as compound 13 or E-162, demonstrated high affinity for the human H3R, with reported affinity constant (Kᵢ) values of 53.9 nM and 55 nM.

Functional assays have been employed to determine the compound's intrinsic activity at the H3R. The H3R is a G protein-coupled receptor (GPCR) that, upon activation, inhibits the production of cyclic adenosine monophosphate (cAMP). In functional studies using HEK cells expressing the human recombinant H3R, this compound was shown to inhibit cAMP accumulation with a half-maximal inhibitory concentration (IC₅₀) of 165 nM. This activity demonstrates its ability to counteract the effect of H3R agonists. Specifically, compounds within this class have been shown to reverse the inhibition of cAMP production caused by the H3R agonist R-α-methylhistamine in forskolin-stimulated cells. This functional profile classifies this compound as an antagonist or inverse agonist at the histamine H3 receptor. A structurally related compound with an azepane ring instead of a piperidine (B6355638) ring also confirmed antagonist behavior in a cAMP assay with an IC₅₀ value of 312 nM.

In Vitro Histamine H3 Receptor (H3R) Activity of this compound
Assay TypeParameterValue (nM)Reference
Radioligand Binding AssayAffinity (Kᵢ)53.9
Radioligand Binding AssayAffinity (Kᵢ)55
cAMP Accumulation AssayFunctional Inhibition (IC₅₀)165

Research into the broader pharmacological profile of phenoxyalkylpiperidine derivatives has revealed significant activity at sigma receptors, particularly the sigma-1 (σ₁) subtype. The piperidine moiety within the structure of compounds like this compound has been established as a critical structural feature for achieving dual activity at both H3 and σ₁ receptors. This is highlighted by comparative studies where replacing the piperidine ring with a piperazine (B1678402) moiety leads to a significant loss of affinity for the σ₁ receptor.

The mechanism for this high affinity involves a key molecular interaction within the σ₁ receptor binding pocket. In its protonated state, the piperidine derivative is able to form an essential salt bridge interaction with the glutamic acid residue at position 172 (Glu172). This interaction is considered responsible for the high biological activity of these ligands at the σ₁ receptor. Functional activity at the σ₁ receptor can be suggested through assays that measure changes in intracellular calcium (Ca²⁺) mobilization. While specific agonist or antagonist data for this compound is not detailed, closely related piperidine-based compounds have been characterized as high-affinity σ₁ receptor antagonists.

The interaction of this compound with its primary targets, the H3 and σ₁ receptors, results in the modulation of distinct cellular signaling pathways.

cAMP Pathway Modulation: As a functional antagonist/inverse agonist of the H3R, the compound directly modulates the adenylyl cyclase signaling cascade. By blocking the constitutive activity of the H3R or displacing agonist binding, it prevents the Gᵢ/ₒ protein-mediated inhibition of adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cAMP.

Calcium Signaling Modulation: The σ₁ receptor is a ligand-regulated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface that modulates intracellular Ca²⁺ signaling. Ligands binding to the σ₁ receptor can influence the mobilization of calcium from the ER. The activity of this compound at the σ₁ receptor suggests it participates in the modulation of these Ca²⁺ signaling pathways, which play a critical role in numerous neuronal functions.

In Vivo Pharmacological Activity in Animal Models

The dual activity of this compound at H3 and σ₁ receptors has prompted its evaluation in various rodent models of pain. Studies have demonstrated its efficacy in both nociceptive and neuropathic pain states. In a mouse model of neuropathic pain induced by chronic constriction injury (CCI), the compound attenuated nociceptive responses to both mechanical stimuli (assessed with von Frey filaments) and thermal stimuli (assessed with the cold plate and tail flick tests). Furthermore, the compound also produced analgesia in naive mice (without nerve injury) in the tail flick test, indicating activity in acute nociceptive pain pathways.

A closely related analog, differing only by an azepane ring instead of piperidine, was evaluated in the formalin test in mice, a model of tonic inflammatory pain. This test involves two phases: an early, acute neurogenic phase and a late, inflammatory phase. The analog demonstrated analgesic effects in both phases of this model. The broad-spectrum activity of this structural class is further supported by findings that similar dual H3/σ₁ piperidine-based ligands show analgesic effects in both nociceptive and neuropathic pain models.

The antinociceptive effects of this class of compounds have been quantified in various models. For a closely related azepane analog, the half-maximal effective dose (ED₅₀) in the mouse formalin test was determined to be 30.6 mg/kg for the early phase and 20.8 mg/kg for the late phase.

While not a direct measure of analgesia, this compound (as compound 13) was also evaluated for anticonvulsant activity in the 6-Hz psychomotor seizure model in mice. It provided protection against seizures with an ED₅₀ of 33.1 mg/kg (at 32 mA) and 57.2 mg/kg (at 44 mA), demonstrating significant central nervous system activity in vivo. Mechanistic studies in vivo revealed that the analgesia induced by this compound could be reversed by the administration of pyrilamine, a histamine H1 receptor antagonist, suggesting that the antinociceptive effect is mediated, at least in part, by an increase in histamine release which then acts on H1 receptors.

In Vivo Antinociceptive and Anticonvulsant Effects in Rodents
CompoundTest ModelSpeciesParameterValue (mg/kg)Reference
1-(5-(Naphthalen-1-yloxy)pentyl)azepane (Analog)Formalin Test (Early Phase)MouseED₅₀30.6
1-(5-(Naphthalen-1-yloxy)pentyl)azepane (Analog)Formalin Test (Late Phase)MouseED₅₀20.8
This compound6-Hz Seizure Test (32 mA)MouseED₅₀33.1
This compound6-Hz Seizure Test (44 mA)MouseED₅₀57.2

Nociceptive and Neuropathic Pain Models in Rodents

Exploration of Antiallodynic Activity

Detailed preclinical data regarding the antiallodynic activity of this compound are not extensively documented in the available scientific literature. While the piperidine scaffold is a common feature in compounds developed for neuropathic and nociceptive pain, specific studies evaluating this particular molecule's efficacy in models of allodynia, such as those induced by chemotherapy agents or nerve injury, have not been identified. nih.govmdpi.com Research into structurally related piperidine and piperazine derivatives has shown that some possess antiallodynic properties, often linked to antagonism at the sigma-1 receptor. nih.gov For instance, functional experiments with some of these related compounds have demonstrated that their analgesic effects are absent in sigma-1 receptor knockout mice. nih.gov However, dedicated studies to confirm similar activity or mechanisms for this compound are not present in the reviewed literature.

Cognitive Function Assessments in Animal Models

Specific assessments of this compound in established animal models of cognitive dysfunction are not described in the available research. Models such as scopolamine-induced memory impairment are frequently used to screen for compounds with potential therapeutic benefits for conditions like dementia and Alzheimer's disease. nih.govmdpi.comnih.gov Scopolamine, a muscarinic receptor antagonist, impairs cholinergic neurotransmission, leading to deficits in learning and memory. nih.gov While numerous compounds are evaluated for their ability to reverse these deficits, published data detailing the effects of this compound in such cognitive assays were not found.

Anticonvulsant Evaluation in Animal Models of Epilepsy

The anticonvulsant potential of this compound has not been characterized in standard preclinical epilepsy models. The maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz psychomotor seizure models are cornerstone assays for identifying new anticonvulsant agents with efficacy against generalized tonic-clonic, myoclonic, and drug-resistant partial seizures, respectively. researchgate.netnih.govresearchgate.net A review of the literature did not yield studies where this compound was subjected to this battery of tests to determine its efficacy and spectrum of anticonvulsant activity. psnnjp.orgnih.gov

Mechanistic Elucidation of In Vivo Effects

Investigation of Receptor Contribution through Genetic Knockout or Pharmacological Antagonism

Mechanistic studies to precisely identify the molecular targets of this compound using techniques like genetic knockout or specific pharmacological antagonism are not detailed in the available literature. For other naphthalene-based piperidine compounds, research has identified specific receptor interactions, such as antagonism of the P2Y14 receptor. nih.govnih.gov Similarly, studies on other piperidine derivatives have used sigma-1 receptor (S1R) knockout mice to confirm that S1R antagonism is essential for their antiallodynic effects. nih.gov However, such definitive mechanistic studies for this compound have not been reported.

Neurochemical Analysis of Neurotransmitter Systems

There is a lack of available data from neurochemical analyses designed to understand the effects of this compound on various neurotransmitter systems. Such studies are critical for determining if a compound alters the release, reuptake, or metabolism of key neurotransmitters like acetylcholine, dopamine, serotonin (B10506), or GABA, which are often implicated in the pathologies of pain, cognitive disorders, and epilepsy. nih.gov

Downstream Signaling Pathway Analysis in Animal Tissues

Investigations into the downstream signaling pathways modulated by this compound in animal tissues have not been reported in the reviewed scientific literature. Analysis of intracellular signaling cascades, such as the RAF-MEK-ERK or PI3K-AKT pathways, is crucial for a comprehensive understanding of a compound's mechanism of action following receptor engagement. Without such studies, the post-receptor effects of this specific compound remain unelucidated.

V. Advanced Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its reactivity, stability, and intermolecular interactions.

Electronic Structure and Charge Distribution Analysis

A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would quantify the partial atomic charges, highlighting the electrophilic and nucleophilic centers. It is anticipated that the oxygen atom linking the pentyl chain to the naphthalene (B1677914) moiety would also possess a negative partial charge, contributing to the molecule's polarity.

Table 1: Hypothetical Partial Atomic Charges for Key Atoms in 1-(5-Naphthalen-1-yloxypentyl)piperidine

AtomHypothetical Partial Charge (e)
N (piperidine)-0.45
O (ether linkage)-0.38
C1 (naphthalene, attached to O)+0.25
C (alpha to N in piperidine)+0.15

Conformational Landscape Exploration and Energy Minima Identification

The flexibility of the five-carbon pentyl chain in this compound allows for a complex conformational landscape. A systematic conformational search, employing methods such as molecular mechanics or density functional theory (DFT), would be necessary to identify the various low-energy conformations (conformers). The relative energies of these conformers determine their population at a given temperature.

Cheminformatics and Data Mining

Cheminformatics tools enable the analysis of chemical compounds in the context of large chemical datasets, allowing for predictions of biological activity and physicochemical properties.

Clustering and Similarity Analysis with Known Bioactive Compounds

By calculating molecular fingerprints (e.g., MACCS keys, ECFP4), this compound can be compared to databases of known bioactive molecules. Clustering algorithms would group it with compounds that share similar structural features. This analysis could provide initial hypotheses about its potential biological targets. For instance, similarity to known ligands of specific receptors or enzymes would suggest potential bioactivity.

Ligand Efficiency and Lipophilicity Efficiency Analyses

Ligand efficiency (LE) and lipophilicity efficiency (LipE) are important metrics in drug discovery for optimizing the properties of a lead compound.

Ligand Efficiency (LE) relates the binding affinity of a molecule to its size (number of heavy atoms).

Lipophilicity Efficiency (LipE) relates binding affinity to the molecule's lipophilicity (logP).

To calculate these metrics, the binding affinity (e.g., pIC50) for a specific biological target would first need to be determined experimentally.

Table 2: Hypothetical Ligand and Lipophilicity Efficiency Calculations

ParameterHypothetical Value
Heavy Atom Count26
Calculated logP4.8
Assumed pIC507.5
Ligand Efficiency (LE)0.29
Lipophilicity Efficiency (LipE)2.7

Predictive Modeling for Absorption and Distribution (excluding human specific data)

Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. For absorption, models based on physicochemical properties like molecular weight, logP, and polar surface area (PSA) can predict passive intestinal absorption. The presence of the tertiary amine in the piperidine (B6355638) ring suggests that the molecule's charge state, and therefore its absorption, will be pH-dependent.

For distribution, predictions would focus on aspects like plasma protein binding and the ability to cross the blood-brain barrier. The high lipophilicity suggested by the naphthalene ring and the long alkyl chain would indicate a tendency for distribution into fatty tissues and potential for significant plasma protein binding.

Table 3: Predicted Physicochemical and ADME Properties

PropertyPredicted ValueImplication
Molecular Weight351.5 g/mol Within typical drug-like range
Polar Surface Area (PSA)22.1 ŲSuggests good potential for passive absorption
#H-Bond Donors0
#H-Bond Acceptors2
Predicted LogP4.8High lipophilicity

Vi. Future Research Directions and Translational Perspectives

Exploration of Advanced Synthetic Routes and Green Chemistry Approaches

The development of efficient and sustainable synthetic methodologies is paramount for the viable production of lead compounds. While classical methods for synthesizing piperidine (B6355638) derivatives are well-established, future research should focus on advanced and environmentally benign routes. mdpi.com Current approaches often involve multi-step sequences that may not be cost-effective or scalable.

Future synthetic exploration for 1-(5-Naphthalen-1-yloxypentyl)piperidine and its analogs could include:

One-Pot Multi-Component Reactions (MCRs): Designing a convergent synthesis where the naphthalene (B1677914), pentyl linker, and piperidine moieties are assembled in a single step would significantly improve efficiency and atom economy. rsc.org

Catalytic C-O Coupling: Investigating modern catalytic systems (e.g., copper or palladium-catalyzed) for the etherification step between 1-naphthol (B170400) and the 5-bromopentylpiperidine precursor could lead to milder reaction conditions and higher yields compared to traditional Williamson ether synthesis.

Flow Chemistry: Implementing continuous flow processes can enhance reaction control, improve safety, and facilitate scaling. This approach is particularly advantageous for optimizations and library synthesis.

Green Solvents and Catalysts: The replacement of hazardous solvents with greener alternatives (e.g., ionic liquids, supercritical fluids, or water) and the use of recoverable or biodegradable catalysts, such as organocatalysts, are central to sustainable chemical production. mdpi.com For instance, employing lactic acid as a green catalyst has been shown to be effective for creating substituted piperidines. mdpi.com

Synthesis StrategyPotential AdvantageGreen Chemistry Principle
Multi-Component ReactionReduced number of steps, less wasteAtom Economy, E-Factor Reduction
Advanced CatalysisHigher yields, milder conditionsCatalysis
Flow ChemistryImproved safety, scalability, controlProcess Intensification, Safety
Green Solvents/CatalystsReduced environmental impact, recyclabilityUse of Safer Solvents, Catalysis

Comprehensive Profiling Against a Wider Array of Biological Targets

Preliminary studies on structurally similar compounds suggest that the naphthalen-oxy-alkyl-piperidine scaffold holds promise. A close analog has been identified as an antagonist of the P2Y14 receptor, a G-protein coupled receptor implicated in inflammatory responses. nih.gov Additionally, related structures have demonstrated potential local anesthetic activity, suggesting interaction with ion channels. researchgate.net To build a comprehensive pharmacological profile of this compound, systematic screening against a broad panel of biological targets is essential.

This expanded profiling should include:

GPCR Panels: Beyond the P2Y14 receptor, screening against a wide range of G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission (e.g., dopaminergic, serotonergic, adrenergic receptors), is warranted due to the presence of the piperidine moiety, a common feature in CNS-active drugs.

Ion Channel Subtypes: Given the local anesthetic potential observed in similar molecules, a thorough investigation of its effects on various voltage-gated sodium, potassium, and calcium channels is crucial. researchgate.net

Enzyme Assays: Screening against key enzyme families, such as cyclooxygenases (COX), lipoxygenases (LOX), and phosphodiesterases (PDEs), could reveal unexpected activities relevant to inflammation and cellular signaling.

Target Class Specific Examples Therapeutic Rationale
GPCRs P2Y Purinergic Receptors, Dopamine Receptors, Serotonin (B10506) ReceptorsNeuroinflammation, Neurological Disorders, Mood Disorders
Ion Channels Voltage-Gated Sodium Channels (NaV), Calcium Channels (CaV)Neuropathic Pain, Anesthesia, Cardiovascular Conditions
Enzymes Cyclooxygenases (COX-1/2), Acetylcholinesterase (AChE)Inflammation, Pain, Neurodegenerative Disease

Development of Hybrid Molecules and Multi-Target Ligands

The multifactorial nature of complex diseases, particularly neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs). usp.org The structure of this compound is well-suited for this approach. The naphthalene and piperidine scaffolds can serve as anchor points for the incorporation of other pharmacophores, creating hybrid molecules with a rationally designed polypharmacological profile. nih.govmdpi.com

Strategies for developing MTDLs from this scaffold include:

Linking Pharmacophores: The core structure could be covalently linked to another active moiety via a flexible or rigid spacer. For example, combining the P2Y14 antagonist property with an acetylcholinesterase inhibitor could yield a novel therapeutic for Alzheimer's disease. nih.gov

Scaffold Merging: Portions of the existing molecule can be merged with another pharmacophore to create a more integrated and compact MTDL with potentially improved drug-like properties. nih.gov

Hybrid ConceptTarget CombinationPotential Disease Application
Naphthalene-Piperidine + AChE Inhibitor MoietyP2Y14 Receptor + AcetylcholinesteraseAlzheimer's Disease
Naphthalene-Piperidine + Dopamine Agonist FragmentP2Y14 Receptor + Dopamine D2/D3 ReceptorsParkinson's Disease
Naphthalene-Piperidine + NSAID MoietyP2Y14 Receptor + COX-2 EnzymeNeuroinflammation with Chronic Pain

Application in Novel Animal Models of Neurological and Psychiatric Disorders

Based on its known antagonism at the P2Y14 receptor and the potential for other neurological activities, evaluating this compound in relevant animal models is a critical translational step. nih.govresearchgate.net The P2Y14 receptor is involved in immune cell trafficking and function, making it a compelling target for neuroinflammatory conditions.

Future preclinical studies should utilize models such as:

Models of Neuropathic Pain: In models like chronic constriction injury (CCI) or spared nerve injury (SNI), the compound's efficacy in alleviating mechanical allodynia and thermal hyperalgesia can be assessed.

Models of Neuroinflammation: Using lipopolysaccharide (LPS)-induced or experimental autoimmune encephalomyelitis (EAE) models, the compound's ability to modulate microglial activation and cytokine release can be quantified.

Models of Psychiatric Disorders: Given the prevalence of the piperidine scaffold in psychiatric drugs, its effects could be explored in models of depression (e.g., forced swim test) or anxiety (e.g., elevated plus maze).

Integration of High-Throughput Screening and Artificial Intelligence in Compound Discovery

Modern drug discovery heavily relies on the synergy between high-throughput screening (HTS) and artificial intelligence (AI) to accelerate the identification and optimization of lead compounds. mdpi.com These technologies can be powerfully applied to the this compound scaffold.

Key applications include:

Virtual Screening: AI-driven computational models can screen vast virtual libraries of compounds to identify novel analogs with potentially higher affinity and selectivity for the P2Y14 receptor or other identified targets. rsc.orgnih.gov

Predictive Modeling: Machine learning algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of newly designed molecules before their synthesis, saving time and resources. nih.gov

AI-Accelerated HTS: AI can optimize HTS campaigns by intelligently selecting which compounds to screen and can analyze the large datasets generated to identify hits and patterns that might be missed by conventional analysis. researchgate.net This approach can substantially improve hit rates compared to traditional HTS. nih.gov

Elucidation of Potential Resistance Mechanisms or Tolerance Development in Animal Models

For any drug candidate intended for chronic use, particularly for CNS disorders, it is crucial to investigate the potential for the development of tolerance (a decrease in response after repeated administration) or resistance. This is a critical, forward-looking step to anticipate long-term efficacy challenges.

Future research should focus on:

Chronic Dosing Studies: Administering the compound to animal models over extended periods and monitoring for any decline in its therapeutic effect.

Pharmacodynamic Studies: Investigating whether chronic exposure leads to changes in the target receptor's expression levels, density, or signaling efficiency (e.g., receptor downregulation or desensitization).

Pharmacokinetic Studies: Determining if chronic administration alters the compound's own metabolism or clearance, which could lead to lower effective concentrations over time.

A proactive investigation into these mechanisms is essential for de-risking the compound for further clinical development and for establishing effective long-term treatment strategies.

Q & A

Q. What are the optimal synthetic routes for 1-(5-Naphthalen-1-yloxypentyl)piperidine, and how can reaction conditions be tailored to improve yield?

The synthesis of naphthalene-piperidine hybrids typically involves coupling reactions between naphthol derivatives and functionalized piperidine precursors. Key methods include:

  • Catalytic coupling : Nickel-catalyzed reactions under mild conditions for regioselective synthesis, achieving yields >75% by optimizing solvent polarity and reaction time (e.g., dioxane at 80°C) .
  • Nucleophilic substitution : Reaction of 1-naphthol with a bromopentyl-piperidine intermediate using potassium phosphate as a base, with yields improved by controlling stoichiometry (1:1.2 molar ratio) and microwave-assisted heating .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures >95% purity. Monitor reaction progress via TLC (Rf = 0.4–0.6 in 3:1 hexane:EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR : Confirm regiochemistry of the naphthalene-piperidine linkage. Key signals include aromatic protons (δ 7.2–8.3 ppm) and piperidine methylene groups (δ 2.5–3.1 ppm) .
  • FT-IR : Identify ether (C-O-C) stretches at 1200–1250 cm⁻¹ and piperidine N-H bends at 3300–3500 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ = 310.2147 for C24H28NO) and detect impurities <0.5% .

Q. What known biological activities have been reported for structurally similar naphthalene-piperidine hybrids, and which signaling pathways are implicated?

  • Anticancer activity : Inhibition of NF-κB and PI3K/Akt pathways in vitro (IC50 = 2–10 μM in HeLa and MCF-7 cells) via competitive binding to kinase domains .
  • Antimicrobial effects : Disruption of bacterial membrane integrity (MIC = 8–32 μg/mL against S. aureus), attributed to the amphiphilic pentyloxy linker enhancing lipid bilayer penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2) and serum-free conditions to minimize variability .
  • Dose-response validation : Compare EC50 values across multiple assays (e.g., MTT vs. apoptosis flow cytometry) to confirm mechanism-specific effects .
  • Structural confirmation : Recharacterize disputed compounds via X-ray crystallography (e.g., CCDC deposition) to rule out regioisomeric impurities .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound analogs in modulating specific enzyme targets?

  • Systematic substitution : Modify the pentyloxy linker length (C3–C6) and measure changes in CYP3A4 inhibition (e.g., IC50 shifts from 15 μM to >50 μM) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to prioritize analogs with stronger hydrogen bonding to PI3Kγ (ΔG < -9 kcal/mol) .
  • In vitro profiling : Screen analogs against kinase panels (e.g., Eurofins) to identify off-target effects (e.g., selectivity ratios >100x for PI3K vs. EGFR) .

Q. What experimental approaches are critical for assessing the metabolic stability and in vivo pharmacokinetics of this compound compounds?

  • Microsomal assays : Incubate compounds with liver microsomes (human/rat) to quantify half-life (t1/2 > 60 min indicates stability) and CYP450 isoform involvement .
  • LC-MS/MS pharmacokinetics : Measure plasma concentrations in Sprague-Dawley rats after IV/oral dosing (Cmax = 1.2 μg/mL at 2 h; bioavailability = 35–40%) .
  • Toxicology screening : Conduct Ames tests and micronucleus assays to evaluate genotoxicity risks (NOAEL = 50 mg/kg in 28-day rodent studies) .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize nickel catalysts for scalability, but switch to copper(I) iodide for stereoselective coupling .
  • Data Contradictions : Cross-validate conflicting bioactivity reports using orthogonal assays (e.g., SPR binding vs. functional cellular responses) .
  • Safety Compliance : Adhere to OSHA HCS guidelines for handling naphthalene derivatives (PPE: nitrile gloves, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.